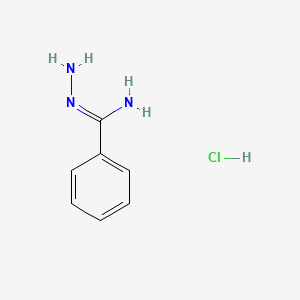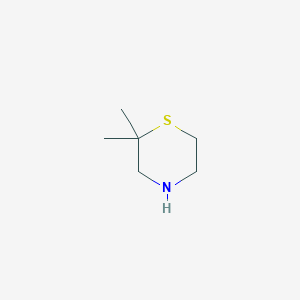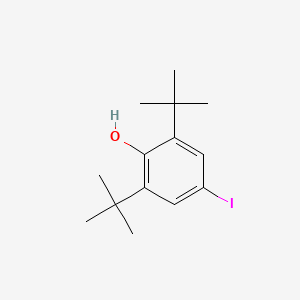
2,6-Di-tert-butyl-4-iodophenol
描述
2,6-Di-tert-butyl-4-iodophenol is an organic compound with the molecular formula C14H21IO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is known for its steric bulk and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2,6-di-tert-butylphenol. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2,6-Di-tert-butylphenol+I2+Oxidizing agent→this compound
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve more efficient and cost-effective methods. One such method is the halogen exchange reaction, where a brominated precursor is treated with a source of iodine, such as potassium iodide, in the presence of a copper catalyst. This method offers improved yields and easier purification.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki or Ullmann coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands.
Major Products Formed
Substitution Reactions: Products include 2,6-di-tert-butyl-4-aminophenol or 2,6-di-tert-butyl-4-thiophenol.
Oxidation Reactions: Products include 2,6-di-tert-butyl-4-benzoquinone.
Coupling Reactions: Products include biaryl compounds with various substituents.
科学研究应用
2,6-Di-tert-butyl-4-iodophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, stabilizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-di-tert-butyl-4-iodophenol involves its ability to undergo various chemical transformations. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to the compound’s antioxidant properties.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the iodine substituent and is primarily used as an antioxidant.
2,4-Di-tert-butylphenol: Has tert-butyl groups at positions 2 and 4, and is used in the production of antioxidants and UV stabilizers.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the steric bulk provided by the tert-butyl groups influences the compound’s behavior in various chemical processes, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,6-ditert-butyl-4-iodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZVMMEASMOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526226 | |
| Record name | 2,6-Di-tert-butyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40084-31-9 | |
| Record name | 2,6-Di-tert-butyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


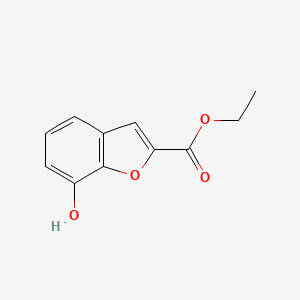

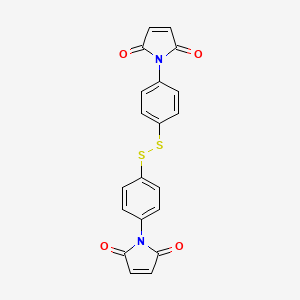
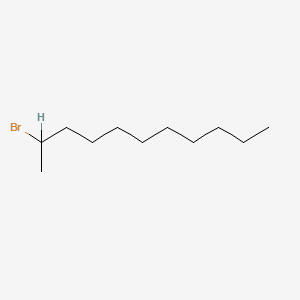
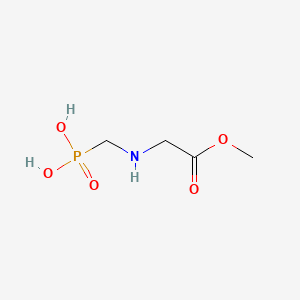
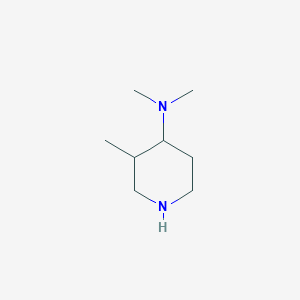
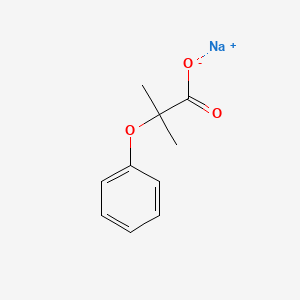

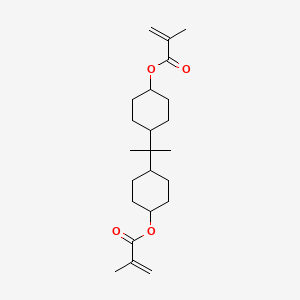
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)


